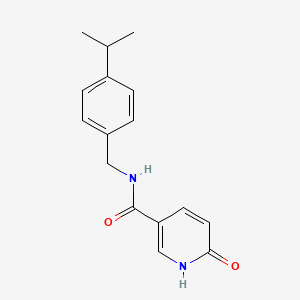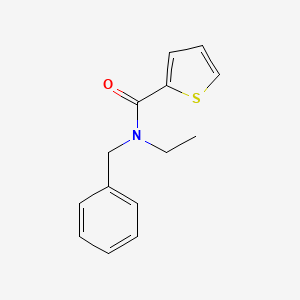![molecular formula C17H16N2O3 B5515610 5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5515610.png)
5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis approaches for compounds related to "5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one" vary, including condensation reactions and the use of specific reagents to achieve the desired molecular framework. For instance, Alam and Ballantine (1968) explored the condensation of ethyl 2-(2-oxo-3-indolinylidene)-2-hydroxyacetate with propionic anhydride in the presence of pyridine, leading to the formation of complex pigments, which could be related to the synthesis pathways of similar compounds (Alam & Ballantine, 1968).
Molecular Structure Analysis
The analysis of the molecular structure of compounds closely related to "5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one" has been facilitated by various techniques, including IR, NMR, MS, and X-ray analysis. Eremkin et al. (2006) provided insights into the crystal and molecular structures of similar compounds, shedding light on their molecular arrangements and interactions (Eremkin et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving related compounds often involve cyclocondensation with dicarbonyl compounds or their equivalents, leading to various derivatives. For example, Lebedˈ et al. (2012) discussed the selective cyclocondensation of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate with 1,3-dicarbonyl compounds, highlighting the chemical reactivity and potential for generating diverse molecular structures (Lebedˈ et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of compounds akin to "5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one," are critical for understanding their behavior in various environments. Suresh et al. (2007) examined the crystal structures and supramolecular aggregation of polysubstituted pyridines, which could offer insights into the physical characteristics of structurally similar compounds (Suresh et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability, and potential for further functionalization, are essential aspects of understanding the overall characteristics of "5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one" and related molecules. The study by Sha et al. (2015) on cascade reactions involving 2,3-diketoesters to synthesize indole derivatives provides a foundation for discussing the chemical properties and reactivity patterns of similar compounds (Sha et al., 2015).
Aplicaciones Científicas De Investigación
1. Oxidation and Metabolism Studies:
- The oxidation of the indole nucleus, as in 5-hydroxytryptamine (serotonin), has been investigated for its possible physiological and pathological significance. This includes the study of metabolites and oxidation products formed by enzymes or inorganic reagents, which could be relevant for understanding the chemical behavior of similar indole derivatives like 5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one (Eriksen, Martin, & Benditt, 1960).
2. Potential Pharmaceutical Applications:
- Indole-phenol bioisosterism, a concept relevant to the design of drugs like labetalol, involves the synthesis of compounds with indole and pyridine structures, which could relate to the synthesis and applications of 5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one in pharmaceuticals (Asselin et al., 1986).
3. Antiviral Research:
- Some indole derivatives have been synthesized and evaluated for their antiviral activities, which could guide the exploration of similar activities in 5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one (Ivashchenko et al., 2014).
4. Catalysis and Chemical Reactions:
- The reactivity of indole derivatives in various chemical reactions, such as condensation with other compounds to produce pigments or other compounds, offers insights into potential applications of similar compounds in synthetic chemistry (Alam & Ballantine, 1968).
5. Electrocatalysis and Material Science:
- Indole derivatives have been used in developing catalysts for oxygen reduction reactions, indicating potential applications in material science and electrochemistry (Yu et al., 2014).
Propiedades
IUPAC Name |
5-ethyl-3-hydroxy-3-(2-oxo-2-pyridin-2-ylethyl)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-11-6-7-13-12(9-11)17(22,16(21)19-13)10-15(20)14-5-3-4-8-18-14/h3-9,22H,2,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCQEJCEWHNJAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-chlorophenoxy)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]piperidine](/img/structure/B5515535.png)
![4-amino-2-(4-chlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5515542.png)
![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-3-isopropyl-1-methyl-1H-pyrazole](/img/structure/B5515544.png)


![4-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5515560.png)
![5-chloro-2-ethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5515561.png)

![1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5515590.png)
![(3aR*,6S*)-N-(isoxazol-5-ylmethyl)-N-methyl-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5515598.png)
![2-{3-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5515608.png)
![5-[2-fluoro-6-(4-fluorophenoxy)phenyl]-2H-tetrazole](/img/structure/B5515615.png)
![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5515623.png)